molecular formula C10H12O2 B12112830 3-Methoxycinnamyl Alcohol

3-Methoxycinnamyl Alcohol

Cat. No.: B12112830
M. Wt: 164.20 g/mol
InChI Key: RPRVKNAZCFODRM-HWKANZROSA-N
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Description

3-Methoxycinnamyl Alcohol is a chemical compound belonging to the class of cinnamic acid derivatives. Cinnamic acid and its derivatives are naturally occurring phenylpropanoids found in various plants, serving as precursors in the biosynthesis of lignin and other complex plant polymers . These compounds are of significant scientific interest due to their broad spectrum of potential biological activities, which has led to their investigation for various therapeutic and industrial applications . Disclaimer and Important Notice: The specific research applications, mechanism of action, and detailed biological profile of this compound are not well-documented in the available scientific literature accessed for this summary. The information provided is based on the general characteristics of structurally related cinnamyl compounds. Researchers are strongly advised to consult specialized chemical databases, primary scientific literature, and conduct their own thorough characterization and safety testing for this specific compound. This product is intended for Research Use Only (RUO). It is NOT intended for diagnostic, therapeutic, or any human consumption purposes. All safety data sheets (SDS) and handling instructions should be reviewed prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8,11H,7H2,1H3/b5-3+

InChI Key

RPRVKNAZCFODRM-HWKANZROSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/CO

Canonical SMILES

COC1=CC=CC(=C1)C=CCO

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Coniferyl Alcohol

Precursor Role in Lignin (B12514952) Biosynthesis

Coniferyl alcohol is a primary precursor in the formation of lignin, a complex aromatic polymer that provides structural support to plant cell walls. omexcanada.combiosynth.com The polymerization of coniferyl alcohol and other monolignols lends rigidity and hydrophobicity to these walls. frontiersin.org

Comparative Analysis with Other Monolignols (p-Coumaryl Alcohol, Sinapyl Alcohol)

Lignin is primarily derived from three main monolignols: coniferyl alcohol, p-coumaryl alcohol, and sinapyl alcohol. nih.govtaylorandfrancis.com These monolignols differ in the number of methoxy (B1213986) groups on their aromatic rings, which influences the types of linkages they can form within the lignin polymer. nih.govbnl.gov

p-Coumaryl alcohol lacks any methoxy groups and gives rise to p-hydroxyphenyl (H) units in the lignin polymer. wikipedia.orgtaylorandfrancis.com

Coniferyl alcohol has one methoxy group and forms guaiacyl (G) units. wikipedia.orgtaylorandfrancis.com

Sinapyl alcohol has two methoxy groups and forms syringyl (S) units. wikipedia.orgtaylorandfrancis.com

The relative abundance of these monolignols varies between plant types. Gymnosperm lignins are predominantly composed of G units, derived from coniferyl alcohol. nih.gov Dicot lignins are typically a mix of G and S units, while monocot lignins contain all three types (H, G, and S). nih.gov The higher degree of cross-linking possible with G units, compared to S units, results in a more condensed and less easily degradable lignin in softwoods. wikipedia.orgnih.gov

MonolignolResulting Lignin UnitNumber of Methoxy GroupsPrimary Occurrence
p-Coumaryl Alcoholp-Hydroxyphenyl (H)0Monocots
Coniferyl AlcoholGuaiacyl (G)1Gymnosperms, Dicots, Monocots
Sinapyl AlcoholSyringyl (S)2Dicots, Monocots

Enzymatic Dehydrogenative Polymerization of Coniferyl Alcohol

The polymerization of coniferyl alcohol into lignin is an oxidative process catalyzed by enzymes such as peroxidases and laccases. wikipedia.orgoup.comnih.gov This process, known as dehydrogenative polymerization, involves the formation of phenoxy radicals from coniferyl alcohol. oup.comresearchgate.net These highly reactive radicals then couple in a combinatorial fashion to form dimers, oligomers, and ultimately the complex, three-dimensional lignin polymer. researchgate.netrsc.org The reaction requires a free phenolic hydroxyl group and a double bond in the side chain of the coniferyl alcohol molecule. oup.com Recent studies suggest that low-molecular-weight lignols may act as a redox shuttle, facilitating the radicalization and polymerization process, especially when direct contact between the enzyme and the growing lignin polymer is sterically hindered. acs.orgnih.gov

The Shikimate and Phenylpropanoid Pathways

The journey to coniferyl alcohol begins with fundamental building blocks and proceeds through two major metabolic pathways: the shikimate pathway and the phenylpropanoid pathway. taylorandfrancis.comhebmu.edu.cn These pathways are responsible for the synthesis of a vast array of aromatic compounds in plants.

Glucose as a Biosynthetic Starting Material

The ultimate precursor for the carbon skeleton of coniferyl alcohol is glucose. taylorandfrancis.com Through glycolysis and the pentose (B10789219) phosphate (B84403) pathway, glucose is converted into phosphoenolpyruvate (B93156) and erythrose 4-phosphate. hebmu.edu.cn These two molecules enter the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids in plants and microorganisms. hebmu.edu.cnugent.be The pathway is named after its key intermediate, shikimic acid. hebmu.edu.cn

Intermediary Aromatic Acids (e.g., Caffeic Acid, Ferulic Acid)

The shikimate pathway leads to the production of the aromatic amino acid L-phenylalanine. frontiersin.orgnih.gov Phenylalanine then enters the phenylpropanoid pathway, where it is deaminated by the enzyme L-phenylalanine ammonia-lyase (PAL) to form cinnamic acid. frontiersin.org A series of hydroxylation and methylation reactions follow, leading to key intermediary aromatic acids. frontiersin.orgmdpi.com

Enzymatic Reduction of Cinnamic Acid Derivatives to Alcohols

The conversion of cinnamic acid derivatives to their corresponding alcohols is a critical juncture in the phenylpropanoid pathway. This reduction can occur through different enzymatic routes. One major pathway involves the two-step reduction of a cinnamoyl-CoA ester. Initially, cinnamoyl-CoA reductase (CCR) catalyzes the conversion of the cinnamoyl-CoA thioester (like feruloyl-CoA) to its corresponding aldehyde (coniferaldehyde). nih.govoup.com Subsequently, cinnamyl alcohol dehydrogenase (CAD) reduces the aldehyde to the final alcohol, coniferyl alcohol. oup.com

An alternative, single-step pathway utilizes a carboxylic acid reductase (CAR). nih.govmdpi.com This enzyme can directly reduce the carboxylic acid group of cinnamic acid derivatives, such as ferulic acid, to the aldehyde form, which is then further reduced to the alcohol. unimib.it For instance, a CAR from Neurospora crassa has been shown to effectively convert cinnamic acid to cinnamaldehyde (B126680). nih.govmdpi.com In microbial systems like E. coli, endogenous alcohol dehydrogenases can then readily reduce the aldehyde to cinnamyl alcohol. unimib.itresearchgate.net

EnzymeSubstrate (Example)Product (Example)Pathway Step
Cinnamoyl-CoA Reductase (CCR) Feruloyl-CoAConiferaldehyde (B117026)Two-step reduction
Cinnamyl Alcohol Dehydrogenase (CAD) ConiferaldehydeConiferyl AlcoholTwo-step reduction
Carboxylic Acid Reductase (CAR) Ferulic AcidConiferaldehydeOne-step reduction

This table summarizes the key enzymes involved in the reduction of cinnamic acid derivatives to alcohols.

Plant Metabolic Pathways of Coniferyl Alcohol

Once synthesized, coniferyl alcohol plays a direct role in various aspects of plant life, from providing structural support to mediating responses to environmental cues.

Occurrence and Distribution in Vascular Plants (Gymnosperms and Angiosperms)

Coniferyl alcohol is a ubiquitous monolignol found in the cell walls of virtually all vascular plants, including both gymnosperms and angiosperms. wikipedia.orgosti.gov It polymerizes to form guaiacyl (G) lignin units. In gymnosperms (softwoods), lignin is composed predominantly of these G-units derived from coniferyl alcohol, with smaller amounts of p-hydroxyphenyl (H) units. diva-portal.organnualreviews.org Angiosperm (hardwood) lignin is typically a copolymer of both guaiacyl (G) and syringyl (S) units, which are derived from coniferyl alcohol and sinapyl alcohol, respectively. diva-portal.orgaloki.hupnas.org The ratio of S/G units can vary significantly between species, cell types, and even within different layers of the cell wall, influencing the properties of the wood. diva-portal.organnualreviews.org While G-lignin is characteristic of gymnosperms, some exceptions exist where syringyl moieties are also found. annualreviews.org

Plant GroupPrimary Monolignol(s)Resulting Lignin Unit(s)
Gymnosperms Coniferyl alcoholGuaiacyl (G)
Angiosperms Coniferyl alcohol, Sinapyl alcoholGuaiacyl (G), Syringyl (S)

This table shows the primary monolignols and resulting lignin units in gymnosperms and angiosperms.

Contribution to Plant Cell Wall Structural Integrity

As a primary building block of lignin, coniferyl alcohol is indispensable for the structural integrity of the plant cell wall. biosynth.com The polymerization of coniferyl alcohol and other monolignols creates lignin, a complex, three-dimensional polymer that is deposited in the secondary cell walls of tissues like xylem and sclerenchyma fibers. aloki.hunih.gov This process imparts rigidity and stiffness to the cell walls, reinforcing the plant's structure and allowing it to stand upright. numberanalytics.comsphericalinsights.com Furthermore, the hydrophobic nature of lignin waterproofs the water-conducting xylem cells, which is essential for efficient water transport throughout the plant. numberanalytics.comaloki.hu The cross-linking of lignin with other cell wall components, such as cellulose (B213188) and hemicellulose, creates a robust and durable composite material that protects against mechanical stress and compression. nih.gov

Role in Plant Growth, Development, and Environmental Stress Responses

Beyond its structural role, coniferyl alcohol and its derivatives are deeply involved in plant growth, development, and adaptation to environmental challenges. biosynth.compnas.org The phenylpropanoid pathway, which produces coniferyl alcohol, also generates a variety of other bioactive metabolites crucial for development. researchgate.net Studies have shown that a reduction in coniferyl alcohol biosynthesis can lead to impaired growth phenotypes. pnas.orgpurdue.edu Coniferyl alcohol itself can act as a signaling molecule, regulating the expression of genes within the phenylpropanoid pathway. researchgate.net

In response to environmental stresses, both biotic and abiotic, plants often modulate their lignin production. numberanalytics.comaloki.hu The lignin synthesized under these conditions, sometimes called "stress lignin," forms a defensive barrier. aloki.hu This barrier can protect healthy tissues from dehydration during drought or temperature stress and can physically impede the invasion and spread of pathogens. numberanalytics.comaloki.hu

Metabolic Conversion of Eugenol (B1671780) to Coniferyl Alcohol in Microorganisms

The biotransformation of eugenol, a readily available natural compound, into higher-value chemicals like coniferyl alcohol is an area of significant biotechnological interest. Various microorganisms, including strains of Pseudomonas, Penicillium, and Geobacillus, have been shown to metabolize eugenol through a pathway where coniferyl alcohol is a key intermediate. researchgate.netjmb.or.kr

The enzymatic conversion typically begins with the hydroxylation of eugenol to form coniferyl alcohol. researchgate.net This step can be catalyzed by enzymes such as eugenol hydroxylase or vanillyl alcohol oxidase. researchgate.netnih.gov The coniferyl alcohol can then be further oxidized to coniferyl aldehyde by coniferyl alcohol dehydrogenase and subsequently to ferulic acid. researchgate.netnih.gov Researchers have engineered strains of E. coli by introducing genes like vaoA from Penicillium simplicissimum (encoding vanillyl alcohol oxidase) and calA from Pseudomonas sp. (encoding coniferyl alcohol dehydrogenase) to establish and optimize this conversion pathway. nih.govepo.org In some microbial transformations, coniferyl alcohol or its subsequent product, coniferyl aldehyde, can accumulate, with reported yields of coniferyl aldehyde reaching up to 57.3% using strains like Gibberella fujikuroi. ejbiotechnology.info

Microorganism (Example)Key Enzyme(s)Conversion Pathway
Pseudomonas sp.Eugenol hydroxylase, Coniferyl alcohol dehydrogenaseEugenol → Coniferyl alcohol → Coniferyl aldehyde
Penicillium simplicissimumVanillyl alcohol oxidaseEugenol → Coniferyl alcohol
Geobacillus sp.Eugenol hydroxylaseEugenol → Coniferyl alcohol → Ferulic acid
Gibberella fujikuroi(Not specified)Eugenol → Coniferyl aldehyde (via Coniferyl alcohol)

This table outlines examples of microorganisms and enzymes involved in the bioconversion of eugenol.

Chemical Synthesis Methodologies for Coniferyl Alcohol

Total Synthesis Approaches

The complete synthesis of coniferyl alcohol from simpler, commercially available starting materials has been achieved through several strategic pathways. These methods often focus on the efficient construction of the C=C double bond and the selective reduction of a carbonyl group.

Horner-Wadsworth-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the formation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated esters. nih.govuta.edu This reaction typically involves the treatment of an aldehyde or ketone with a phosphonate-stabilized carbanion to produce an alkene with high stereoselectivity, often favoring the (E)-isomer. nih.govuta.edu

In the context of coniferyl alcohol synthesis, the HWE reaction is employed to couple a protected vanillin (B372448) derivative (4-hydroxy-3-methoxybenzaldehyde) with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate. mdpi.comfrontiersin.org The use of a base, such as sodium hydride (NaH), generates the phosphonate carbanion, which then reacts with the aldehyde to form an intermediate that eliminates to give the corresponding ethyl ferulate. mdpi.comfrontiersin.org This reaction has been shown to be efficient, with some protocols achieving high yields. mdpi.com Modifications to the classic HWE reaction, such as those developed by Still and Gennari, can be used to influence the stereochemical outcome. psu.edu

A key starting material for this synthesis is often vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available compound. mdpi.com The phenolic hydroxyl group of vanillin is typically protected prior to the olefination step to prevent unwanted side reactions.

Reactant 1Reactant 2Base/PromoterProductYieldReference
Vanillin (protected)Triethyl phosphonoacetateSodium Hydride (NaH)Ethyl ferulate (protected)High mdpi.comfrontiersin.org
AcetoxybenzaldehydeMethyl bis(trifluoroethyl) phosphonoacetateKN(TMS)₂/18-crown-6Methyl (Z)-4-acetoxycinnamate~90% psu.edu

Diisobutylaluminum Hydride (DIBAL-H) Reduction Protocols

Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent in organic synthesis, known for its ability to selectively reduce esters to either aldehydes or primary alcohols depending on the reaction conditions. sigmaaldrich.comic.ac.ukcommonorganicchemistry.com For the synthesis of coniferyl alcohol, DIBAL-H is used for the 1,2-reduction of cinnamate (B1238496) esters, such as ethyl ferulate, to the corresponding cinnamyl alcohol. colab.wsacs.org

This reduction is typically carried out at low temperatures, such as -78 °C, to control the reactivity of the DIBAL-H and prevent over-reduction or side reactions. ic.ac.ukrsc.org The use of DIBAL-H offers a clean and rapid method for obtaining coniferyl alcohol from its ester precursor in high yields. colab.wsacs.org For instance, the reduction of ethyl ferulate with DIBAL-H in toluene (B28343) has been reported to afford coniferyl alcohol in excellent yield. acs.org This method is also applicable to the synthesis of related monolignols like sinapyl and p-coumaryl alcohol. sigmaaldrich.comcolab.ws

The general procedure involves the slow addition of the α,β-unsaturated ester to a solution of DIBAL-H in an appropriate solvent like dichloromethane (B109758) or toluene at a reduced temperature. rsc.org After the reaction is complete, it is carefully quenched with a proton source. rsc.org

Starting MaterialReagentSolventTemperatureProductYieldReference
Ethyl ferulateDIBAL-HToluene0 °CConiferyl alcoholGood (82%) mdpi.comacs.org
Ethyl ferulateDIBAL-HDichloromethane-78 °CConiferyl alcoholHigh mdpi.com
Methyl (Z)-4-acetoxycinnamateDIBAL-HToluene0 °C(Z)-Coniferyl alcohol~80% (crystalline) psu.edu

Stereoselective Synthesis of (Z)-Coniferyl Alcohol Isomers

While the (E)-isomer of coniferyl alcohol is more common, the synthesis of the (Z)-isomer (also referred to as cis-coniferyl alcohol) is of interest for studying its role in plant biochemistry and its potential incorporation into lignin (B12514952). psu.eduresearchgate.net The stereoselective synthesis of (Z)-coniferyl alcohol often requires specialized modifications of standard synthetic methods.

A notable approach involves the Still-Gennari modification of the Horner-Emmons olefination. psu.eduresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as methyl bis(trifluoroethyl) phosphonoacetate, in combination with specific base and solvent systems (e.g., KN(TMS)₂/18-crown-6) at very low temperatures (-78 °C) to achieve high selectivity for the (Z)-alkene. mdpi.compsu.edu The resulting (Z)-ester is then reduced to (Z)-coniferyl alcohol, often using DIBAL-H, which can also effect the removal of certain protecting groups in the same step. psu.edu It has been noted that maintaining a low temperature during the olefination is critical to prevent the formation of the (E)-isomer. mdpi.com

The synthesis typically starts with a protected vanillin, for example, with an acetyl group, which is then subjected to the Still-Gennari olefination conditions. mdpi.com The subsequent reduction with DIBAL-H yields the desired (Z)-coniferyl alcohol. psu.edu

PrecursorKey ReactionReagentsKey ConditionProductIsomeric PurityReference
AcetylvanillinStill-Gennari OlefinationMethyl bis(trifluoroethyl) phosphonoacetate, KN(TMS)₂/18-crown-6-78 °C(Z)-olefin>99% (Z) mdpi.compsu.edu
(Z)-olefin intermediateDIBAL-H ReductionDIBAL-H0 °C(Z)-Coniferyl alcoholAcceptably low (E)-isomer psu.edu

Derivatization and Analog Synthesis

The modification of coniferyl alcohol through derivatization reactions allows for the synthesis of a wide range of analogs and esters. These derivatives are valuable for probing biological activities and for creating new materials.

Esterification Reactions (e.g., Steglich's Esterification)

Esterification is a fundamental reaction for modifying the hydroxyl group of coniferyl alcohol. byjus.comolabs.edu.in Steglich esterification is a mild and efficient method for forming ester bonds between a carboxylic acid and an alcohol under neutral conditions. nih.gov This reaction typically employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

This method is particularly useful for synthesizing esters of coniferyl alcohol with various carboxylic acids, including those that may be sensitive to harsher, acid-catalyzed esterification conditions. nih.govresearchgate.net For example, coniferyl alcohol can be esterified with acids like ferulic acid or caffeic acid to produce natural product-like hybrids. researchgate.net The reaction proceeds through an O-acylisourea intermediate, which then acylates the alcohol. nih.gov

AlcoholCarboxylic AcidCoupling Agent/CatalystProductReference
Coniferyl alcohol17-Hydroxycativic acidNot specified (Mitsunobu protocol also mentioned)Ester 3 researchgate.net
General AlcoholGeneral Carboxylic AcidDCC, DMAPEster nih.gov

Direct Oxidation to Cinnamic Acid Esters from Cinnamyl Alcohols

The direct oxidation of cinnamyl alcohols to the corresponding cinnamic acids or their esters represents an alternative synthetic route. While the oxidation of primary alcohols typically yields aldehydes and then carboxylic acids, specific methods can be employed to favor the formation of esters directly. savemyexams.com

The oxidation of cinnamyl alcohol to cinnamic acid can be achieved using palladium and platinum nanoparticle catalysts. shokubai.org However, achieving direct conversion to the ester in a single step from the alcohol often requires specific reagents and conditions. One approach involves the oxidation of the alcohol to an intermediate aldehyde, which is then converted to the ester. Another possibility is the direct oxidative esterification. For instance, N-heterocyclic carbenes have been shown to catalyze the oxidation of various alcohols to esters in the presence of an oxidant like manganese(IV) oxide. organic-chemistry.org Furthermore, some studies have shown that secondary alcohols can be directly oxidized to their corresponding esters using performic acid. rsc.org While not directly demonstrated for coniferyl alcohol in the provided context, these methods suggest potential pathways for its direct oxidative esterification.

The direct oxidation of cinnamyl alcohol itself primarily leads to cinnamaldehyde (B126680) and subsequently cinnamic acid. shokubai.org The formation of esters would typically involve a subsequent esterification step or a specifically designed one-pot oxidative esterification protocol.

Starting MaterialOxidant/CatalystProductReference
Cinnamyl alcoholPd/SBA-15 and Pt/SBA-15Cinnamic acid shokubai.org
Benzylic primary alcoholsCopper catalyst, TBHPMethyl esters organic-chemistry.org
Secondary alcoholsPerformic acidEsters rsc.org

Catalytic and Green Chemistry Approaches in Coniferyl Alcohol Synthesis

The pursuit of sustainable chemical manufacturing has propelled the development of greener synthetic routes for valuable compounds like coniferyl alcohol (3-methoxycinnamyl alcohol). These modern approaches prioritize the use of catalytic methods and energy-efficient techniques to minimize waste, reduce reaction times, and often utilize renewable starting materials.

Application of Homogeneous and Heterogeneous Catalysis

Catalysis is fundamental to the efficient synthesis of coniferyl alcohol and its precursors, with both homogeneous and heterogeneous systems being employed. mdpi.com Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity but can present challenges in catalyst separation and recycling. mdpi.com In contrast, heterogeneous catalysts exist in a different phase, simplifying their removal from the reaction mixture and enhancing their reusability, which is a significant advantage for industrial and green chemistry applications. researchgate.net

Enzymatic catalysis, a subset of homogeneous catalysis, represents a particularly green approach. For instance, the enzyme vanillyl alcohol oxidase has been used in a greener process to prepare coniferyl alcohol from eugenol (B1671780) in water, although specific yields were not reported. nih.gov Laccase, another enzyme, has been utilized in the chemo-enzymatic synthesis of coniferyl alcohol dimers, demonstrating the power of biocatalysts in forming specific C-C bonds. frontiersin.org Whole-cell biocatalversion systems have also been engineered to produce coniferyl alcohol from L-tyrosine or ferulic acid, showcasing the potential of integrated biocatalytic cascades. nih.govresearchgate.net One optimized system achieved a nearly 100% yield of coniferyl alcohol from ferulic acid. researchgate.net

Heterogeneous catalysts are widely researched for lignin depolymerization to produce aromatic compounds, including coniferyl alcohol. mdpi.com Various metal-based heterogeneous catalysts, such as Palladium on carbon (Pd/C), are used in the catalytic hydrogenolysis of lignin and its model compounds. rsc.org In studies on coniferyl alcohol as a model compound, Pd/C was used to investigate its conversion into products like ethyl guaiacol. rsc.org Other heterogeneous systems for related reactions include inorganic carbonates (K₂CO₃), oxides (MgO, Al₂O₃), and supported catalysts like CsF/α-Al₂O₃. researchgate.net

Table 1: Examples of Catalytic Systems in the Synthesis and Conversion of Coniferyl Alcohol and Related Compounds

CatalystCatalyst TypeReactionStarting MaterialKey FindingReference
Vanillyl alcohol oxidaseHomogeneous (Biocatalyst)OxidationEugenolA greener process for preparing coniferyl alcohol in water. nih.gov
LaccaseHomogeneous (Biocatalyst)DimerizationConiferyl alcoholChemo-enzymatic pathway to form (β-5)-dimers. frontiersin.org
Carboxylic acid reductase (CAR)Homogeneous (Biocatalyst)ReductionFerulic acidWhole-cell biocatalysis achieving nearly 100% yield of coniferyl alcohol. researchgate.netresearchgate.net
Palladium on carbon (Pd/C)HeterogeneousCatalytic HydrogenolysisConiferyl alcoholConverted coniferyl alcohol primarily to ethyl guaiacol. rsc.org
Ru/Al₂O₃ and Zeolite H-YHeterogeneousHydrodeoxygenationLigninSynergistic effect facilitating selective cleavage of C-O-C bonds. mdpi.com
Sodium borohydrideHomogeneous (Reducing Agent)Reduction4-Acetylferuloyl chlorideA mild, inexpensive reagent for synthesizing coniferyl alcohol from a ferulic acid derivative with a 95% yield for this step. usda.gov
Diisobutylaluminum hydride (DIBAL-H)Homogeneous (Reducing Agent)ReductionEthyl ferulateRapid and clean reduction to coniferyl alcohol with a good yield (82%). nih.govresearchgate.netscribd.comcolab.ws

Microwave and Ultrasound Irradiation Techniques in Related Syntheses

Microwave and ultrasound irradiation are non-conventional energy sources that align with the principles of green chemistry by enhancing reaction rates, improving yields, and often allowing for milder reaction conditions.

Microwave-Assisted Synthesis Microwave irradiation has been successfully applied to key steps in coniferyl alcohol synthesis, significantly reducing reaction times and improving yields compared to conventional heating methods. mdpi.comrhhz.net A notable example is the microwave-assisted Wittig reaction between vanillin and a Wittig ylide to produce a methyl ester derivative, a precursor to coniferyl alcohol. nih.gov This reaction, conducted in toluene at 150 °C, achieved an excellent yield of 98% with high regioselectivity (E/Z > 95/1). nih.gov Subsequent reduction of the ester yields coniferyl alcohol. nih.govmdpi.com The same microwave-assisted Wittig reaction strategy has been used to prepare related monolignols like sinapyl alcohol and caffeyl alcohol, with yields of 95% and 92% respectively. mdpi.com Studies on the synthesis of lignin model compounds have shown that microwave assistance can increase yields by nearly 60% while drastically shortening reaction times from hours to minutes. rhhz.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Lignin Model Precursor

MethodReaction TimeYieldReference
Conventional Water Bath3-4 hours~76% rhhz.net
Microwave Irradiation15 minutes>85% rhhz.net

Ultrasound-Assisted Techniques Ultrasound-assisted methods have been explored primarily for the extraction of phenolic compounds, including coniferyl alcohol, from biomass sources like bamboo. plos.orgnih.govresearchgate.net While not a direct synthesis, this green extraction technique provides an efficient way to obtain the compound from natural, renewable materials without harmful solvents. plos.org The application of ultrasound in an aqueous medium can enhance extraction efficiencies by 2.6-fold compared to conventional boiling water extraction. plos.orgresearchgate.net The mechanism involves acoustic cavitation, which generates localized turbulence and can even induce chemical changes. nih.gov For instance, under optimized ultrasound conditions, the radical coupling of coniferyl alcohol to form the dimer (+)-pinoresinol has been observed, demonstrating that ultrasound can facilitate chemical reactions. plos.orgnih.govresearchgate.net This suggests the potential for ultrasound to not only extract but also to drive selective chemical transformations in the synthesis of coniferyl alcohol derivatives. nih.gov

Enzymatic and Biotechnological Production of Coniferyl Alcohol

Biocatalytic Conversion of Precursors

The conversion of natural precursors like eugenol (B1671780) into coniferyl alcohol is a key focus of biocatalytic research. This process utilizes the specific metabolic capabilities of both native and genetically engineered microorganisms.

Eugenol Hydroxylation Catalyzed by Vanillyl-Alcohol Oxidase (VAO) from Fungi (Penicillium simplicissimum)

A pivotal enzyme in the bioconversion of eugenol is the vanillyl-alcohol oxidase (VAO) from the fungus Penicillium simplicissimum. sci-hub.se This flavoprotein is notable for its broad substrate specificity, enabling it to catalyze the oxidative hydration of various 4-allylphenols. uniprot.orgnih.gov In the case of eugenol (4-allyl-2-methoxyphenol), VAO facilitates its conversion to coniferyl alcohol. nih.govscispace.com

The reaction mechanism involves the insertion of an oxygen atom at the γ-carbon of the eugenol side chain, with isotopic labeling studies confirming that this oxygen is derived from water, not molecular oxygen. nih.govscispace.com The enzyme preferentially binds the phenolate form of its substrates, which supports a proposed hydride transfer mechanism involving a p-quinone methide intermediate. nih.gov VAO is most active with 4-allylphenols like eugenol and chavicol, converting them into coniferyl alcohol and p-coumaryl alcohol, respectively. nih.govscispace.com

**Table 1: Substrate Activity of Vanillyl-Alcohol Oxidase (VAO) from *P. simplicissimum***

Substrate Product Relative Activity (%)
Eugenol Coniferyl Alcohol 100
Chavicol p-Coumaryl Alcohol ~110
Vanillyl Alcohol Vanillin (B372448) ~25
4-Hydroxybenzyl alcohol 4-Hydroxybenzaldehyde ~20

Data synthesized from reported substrate specificities. nih.govscispace.com

Enzyme Engineering and Optimization for Coniferyl Alcohol Production

Improving the efficiency of biocatalytic processes often requires the enhancement of the enzymes themselves. Protein engineering and optimization are critical for developing biocatalysts with superior activity, stability, and specificity for industrial applications.

Overproduction and Redesign of Oxidative Enzymes

To increase product titers, the overproduction of key oxidative enzymes like VAO is a common strategy. Expressing the encoding genes in high-yield hosts such as Escherichia coli or Saccharomyces cerevisiae can significantly boost the available catalytic activity. researchgate.netnih.gov For example, the vaoA gene from P. simplicissimum was expressed in E. coli along with other enzymes to create a pathway that converted eugenol to ferulic acid at a concentration of 14.7 g/L, with coniferyl alcohol as the intermediate. nih.gov

Redesigning enzymes through protein engineering can further enhance their properties. Site-directed mutagenesis studies on VAO have provided insights into the roles of specific amino acid residues. For instance, Asp170 has been identified as a critical catalytic residue that acts as a base, and modifying it can alter the enzyme's product specificity and enantioselectivity. nih.govnih.gov Such modifications could potentially be used to fine-tune the enzyme to favor the production of coniferyl alcohol and reduce the formation of byproducts.

Investigation of Enzyme Substrate Specificity and Reaction Mechanisms

A deep understanding of an enzyme's substrate scope and catalytic mechanism is essential for its effective application and engineering. VAO from P. simplicissimum exhibits broad specificity, acting on a wide range of para-substituted phenolic compounds. nih.govnih.gov It catalyzes not only the oxidation of 4-hydroxybenzyl alcohols but also the oxidative deamination of amines and the hydration of 4-allylphenols. nih.govscispace.com

Studies have shown that coniferyl alcohol itself, along with the substrate analog isoeugenol (B1672232), can act as competitive inhibitors of VAO. nih.govscispace.com This product inhibition is a crucial factor to consider in process design, as accumulating coniferyl alcohol can slow down the conversion rate. The proposed reaction mechanism for the conversion of 4-allylphenols involves a hydride transfer to the FAD cofactor, forming a p-quinone methide intermediate, which is then hydrated by a water molecule. nih.govebi.ac.uk This detailed mechanistic knowledge provides a roadmap for rational enzyme redesign to improve catalytic efficiency or alter substrate preference.

Characterization of Flavoprotein Encoding Gene Pools in Fungi

Fungi represent a vast and largely untapped reservoir of genetic diversity for enzymes, particularly flavoproteins like VAO. sci-hub.se The VAO/PCMH family of flavoproteins, to which VAO belongs, is a rich source of biocatalysts for the oxidative conversion of phenolic compounds. sci-hub.senih.gov Genome mining and phylogenetic analyses of fungal genomes can uncover novel VAO-like enzymes with potentially superior characteristics, such as higher activity, better stability, or different substrate specificities. nih.gov

By exploring these gene pools, researchers can identify new enzymes that may be more efficient at converting eugenol or that are less susceptible to product inhibition by coniferyl alcohol. This approach led to the discovery of a 4-ethylphenol oxidase from Gulosibacter chungangensis (Gc4EO), a VAO-homolog with a distinct substrate scope that favors dehydrogenation over hydroxylation. nih.gov Such discoveries expand the biocatalytic toolbox available for producing coniferyl alcohol and other valuable aromatic compounds.

Table of Mentioned Compounds

Compound Name Synonym(s)
3-Methoxycinnamyl Alcohol Coniferyl alcohol
Eugenol 4-allyl-2-methoxyphenol
Chavicol 4-allylphenol
p-Coumaryl alcohol 4-Hydroxycinnamyl alcohol
Vanillyl Alcohol 4-hydroxy-3-methoxybenzyl alcohol
Vanillin 4-hydroxy-3-methoxybenzaldehyde
Ferulic Acid 4-hydroxy-3-methoxycinnamic acid
Isoeugenol 2-methoxy-4-(1-propenyl)phenol
Coniferyl aldehyde 4-hydroxy-3-methoxycinnamaldehyde
4-Hydroxybenzyl alcohol

Subunit-Subunit Interaction and Stability of Biocatalysts

The efficiency of enzymatic processes for producing coniferyl alcohol is intrinsically linked to the stability and structural integrity of the biocatalysts employed. Key enzymes in the monolignol biosynthesis pathway, such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), often possess complex quaternary structures, where interactions between subunits are critical for both catalytic function and stability.

Biotechnological Applications in Aromatic Compound Production

Coniferyl alcohol is a valuable intermediate in the biotechnological production of a variety of high-value aromatic compounds. Its strategic position in the phenylpropanoid pathway allows for its use as a precursor in sustainable and bio-based manufacturing processes for flavors, fragrances, and polymers.

Sustainable Production of Vanillin and Other Flavor Compounds from Coniferyl Alcohol Intermediates

One of the most significant applications of coniferyl alcohol as an intermediate is in the production of bio-vanillin, one of the world's most popular flavor compounds. nih.gov Biotechnological routes are increasingly favored as a sustainable alternative to chemical synthesis. In many of these bioconversion processes, various natural precursors like eugenol and ferulic acid are used. nih.govcell.com

Microorganisms, including certain strains of Pseudomonas, are capable of metabolizing these precursors through pathways where coniferyl alcohol is a key intermediate. cell.comresearchgate.net For example, the catabolism of eugenol in some bacteria proceeds sequentially through coniferyl alcohol, coniferyl aldehyde, and ferulic acid, which is then converted to vanillin. cell.com While ferulic acid is a more direct precursor, the enzymatic steps involving coniferyl alcohol are crucial in pathways starting from other substrates. However, challenges can arise, such as the low specificity of some native enzymes for the conversion of coniferyl alcohol, which can lead to its accumulation in the medium. nih.gov Optimizing these enzymatic steps is a key area of research to improve the yield and efficiency of bio-vanillin production.

Intermediate CompoundKey Enzyme(s)Resulting Product
EugenolEugenol Oxidase / HydroxylaseConiferyl Alcohol
Coniferyl AlcoholConiferyl Alcohol DehydrogenaseConiferyl Aldehyde
Coniferyl AldehydeConiferyl Aldehyde DehydrogenaseFerulic Acid
Ferulic AcidFeruloyl-CoA Synthetase (FCS), Enoyl-CoA Hydratase/Aldolase (ECH)Vanillin

Bioconversion of Lignocellulosic Biomass Components

Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin (B12514952), is the most abundant renewable carbon source on Earth. Lignin is a complex polymer rich in aromatic subunits, including those derived from coniferyl alcohol. acs.orgmdpi.com Developing methods to break down lignin and convert its components into valuable chemicals is a cornerstone of modern biorefineries.

Recent advancements have demonstrated the feasibility of producing coniferyl alcohol directly from lignocellulosic biomass through consolidated bioprocessing. rsc.org This innovative approach integrates the release of lignin-derived aromatic acids, such as ferulic acid, with their subsequent biotransformation. In one such process, the enzyme feruloyl esterase is used to liberate ferulic acid from the biomass. Subsequently, a whole-cell biocatalyst, engineered to express enzymes like carboxylic acid reductase (CAR), converts the released ferulic acid into coniferyl alcohol. rsc.org This consolidated method avoids harsh chemical treatments and the need for expensive cofactor additions, making it a more sustainable and economically viable process. rsc.org

Research has shown varying yields depending on the biomass source, highlighting the importance of substrate composition.

Biomass SubstratePrecursor ReleasedFinal ProductReported Yield
Wheat Arabinoxylan (WAX)Ferulic Acid & p-Coumaric AcidConiferyl Alcohol & p-Coumaryl Alcohol71 mg/L
Wheat Straw (WS)Ferulic Acid & p-Coumaric AcidConiferyl Alcohol & p-Coumaryl Alcohol26 mg/L

Role in Polymer Chemistry and Biomaterials Science

Lignin (B12514952) Polymerization Mechanisms Involving Coniferyl Alcohol

The formation of the lignin polymer from monolignol precursors like coniferyl alcohol is not a template-driven process like protein or nucleic acid synthesis. Instead, it proceeds via a combinatorial free-radical polymerization pathway, leading to a complex and heterogeneous structure.

The initial and rate-limiting step in lignin polymerization is the enzymatic oxidation of the phenolic hydroxyl group of coniferyl alcohol. This reaction is catalyzed by cell wall-localized enzymes, primarily peroxidases and laccases. The oxidation process removes one electron and one proton from the phenolic hydroxyl group, generating a phenoxy radical.

This radical is not localized to the oxygen atom. Due to resonance, the unpaired electron is delocalized across the aromatic ring and the propenol side chain. The principal resonance structures place the radical density at the C4-oxygen, as well as the C1, C3, and C5 positions of the aromatic ring and the Cβ position of the side chain. The existence of these various resonance forms is the chemical basis for the diverse array of linkages found within the lignin polymer. The subsequent coupling of these radicals—either with another monomer radical or with a radical on the growing polymer chain—is a spontaneous chemical process that does not require further enzymatic control.

The cross-coupling of resonance-stabilized coniferyl alcohol radicals results in the formation of various covalent bonds, or interunit linkages, that define the lignin macromolecule. The frequency of these linkages is determined by the relative reactivity and steric accessibility of the different radical positions.

The most abundant linkage in all lignins is the β-O-4 (aryl ether) bond, which typically accounts for approximately 50% of all linkages in softwood lignin (which is rich in coniferyl alcohol-derived units). This bond is formed by the coupling of a radical at the Cβ-position of one monolignol with the phenoxy radical (at the C4-oxygen) of another unit. Other significant linkages include phenylcoumaran (β-5) and resinol (β-β) structures, which create branching points and contribute to the polymer's three-dimensional network.

Below is a table detailing the primary interunit linkages formed from the polymerization of coniferyl alcohol.

Linkage TypeCommon NameDescription of BondApprox. Frequency in Softwood Lignin
β-O-4Aryl Glycerol β-Aryl EtherBond between the β-carbon of one unit and the C4-oxygen of another.~50%
β-5PhenylcoumaranBond between the β-carbon of one unit and the C5-carbon of another.~9-12%
5-5BiphenylBond between the C5-carbons of two aromatic rings.~10-11%
β-βResinol / PinoresinolBond between the β-carbons of two units, forming a tetrahydrofuran (B95107) ring.~2%
β-11,2-DiarylpropaneBond between the β-carbon of one unit and the C1-carbon of another.~7%

Coniferyl alcohol is predominantly synthesized and transported to the cell wall in its thermodynamically stable (E)- or trans-configuration. However, evidence suggests that the (Z)- or cis-isomer can also be formed, potentially through enzymatic or photochemical isomerization. The incorporation of (Z)-coniferyl alcohol into the growing lignin polymer has significant structural consequences.

The distinct geometry of the (Z)-isomer, with its bent side chain, disrupts the formation of a linear, ordered polymer structure that is favored by the (E)-isomer. Research indicates that the incorporation of (Z)-monolignols can lead to a lignin polymer with a lower degree of polymerization, increased structural irregularities, and potentially altered physical properties. This geometric constraint can hinder the efficient packing of lignin chains, which may impact cell wall integrity and the biomass's susceptibility to enzymatic degradation.

Modification of Lignin Structure in Plants

The composition and structure of lignin can be intentionally modified through genetic engineering of the monolignol biosynthetic pathway. These modifications provide insight into the flexibility of the polymerization process and offer strategies for developing biomass with improved properties for industrial applications.

Cinnamyl alcohol dehydrogenase (CAD) is the enzyme that catalyzes the final step in monolignol biosynthesis: the NADPH-dependent reduction of hydroxycinnamaldehydes (e.g., coniferaldehyde) to their corresponding alcohols (e.g., coniferyl alcohol).

When the expression of the CAD gene is significantly reduced (down-regulated) in transgenic plants, the conversion of coniferaldehyde (B117026) to coniferyl alcohol is impaired. This leads to an accumulation of the aldehyde substrate within the cell. The plant's oxidative machinery in the cell wall is capable of oxidizing these accumulated hydroxycinnamaldehydes and incorporating them directly into the lignin polymer. This results in a structurally altered lignin that contains a significant proportion of aldehyde functional groups, which are not present in typical wild-type lignin. This modification often imparts a distinct red-brown coloration to the plant's woody tissues and alters the chemical reactivity of the resulting lignin.

The table below summarizes typical changes observed in lignin composition following CAD down-regulation.

ParameterWild-Type PlantCAD-Downregulated PlantGeneral Effect
Total Lignin ContentNormalOften slightly reducedMinor decrease in overall lignification.
Hydroxycinnamaldehyde Content in LigninTrace / Not detectableSignificantly increasedAldehydes become bona fide lignin monomers.
S/G Ratio (Syringyl/Guaiacyl)Baseline for speciesOften decreasedIndicates a relative increase in coniferyl-derived units.
Lignin ColorCream / Light BrownRed / BrownAccumulation of chromophoric aldehyde structures.

The incorporation of hydroxycinnamaldehydes, such as coniferaldehyde and sinapaldehyde, into the lignin of CAD-deficient plants demonstrates the flexibility of the radical coupling mechanism. Like their alcohol counterparts, these aldehydes can be oxidized by peroxidases or laccases to form phenoxy radicals. These radicals then participate in the same combinatorial coupling reactions that build the polymer.

Applications in Lignin Valorization and Biorefinery

3-Methoxycinnamyl alcohol, also known as coniferyl alcohol, is a primary precursor in the biosynthesis of lignin, a complex aromatic polymer abundant in plant cell walls. Its unique chemical structure makes it a key target in lignin valorization, the process of converting low-value lignin into high-value chemicals and materials. This is a central focus of modern biorefinery concepts, which aim to utilize all components of biomass sustainably. bmbf.deieabioenergy.com

Conversion of Lignin-Derived Monomers

Lignin is a heterogeneous polymer composed of three main monolignol units: coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. acs.org These units are linked by various ether and carbon-carbon bonds, with the β-O-4 ether linkage being the most common. the-innovation.org Depolymerization of lignin breaks these bonds, yielding a mixture of monomeric phenolic compounds. nih.gov

The conversion of these lignin-derived monomers into valuable chemicals is a critical step in lignin valorization. nih.gov Coniferyl alcohol, being a primary product of lignin depolymerization, serves as a versatile platform molecule. acs.org Various catalytic and biological strategies are employed to transform it and other lignin-derived monomers into a range of products.

Catalytic Conversion Strategies:

Catalyst TypeReactionProductsReference
Metal Catalysts (e.g., Pt, Ru, Rh, Pd, Ni)HydrogenolysisLignin monomers and other intermediates frontiersin.org
Ru/CReductive Catalytic Fractionation (RCF)4-(prop-1-enyl)guaiacol, 4-(prop-1-enyl)syringol researchgate.net
Hoveyda-Grubbs 2nd generation catalystOlefin MetathesisBisphenols, butene-2 researchgate.net

Reductive catalytic fractionation (RCF) is a prominent "lignin-first" approach that combines biomass fractionation with catalytic conversion. researchgate.net This method can selectively depolymerize lignin into stable, low-molecular-weight aromatic compounds. For instance, using a ruthenium on carbon (Ru/C) catalyst, birch wood can be converted into a high yield of phenolic monomers, with 4-(prop-1-enyl)guaiacol and 4-(prop-1-enyl)syringol being the dominant products under a nitrogen atmosphere. researchgate.net

Another important conversion strategy is olefin metathesis, which can be used to upgrade lignin-derived monomers like iso-eugenol and propenyl syringol into bisphenols. researchgate.net These bisphenols are potential substitutes for the petroleum-derived bisphenol A (BPA) in the synthesis of polymers like polyesters. researchgate.net

Biocatalytic Conversion:

Enzymes offer a green and highly selective alternative for converting lignin-derived monomers. nih.gov For example, vanillyl alcohol oxidase, a flavoenzyme, can convert a range of para-substituted phenolic compounds, including the production of coniferyl alcohol from eugenol (B1671780). researchgate.net

Enhancing Lignocellulosic Biomass Conversion Efficiency for Biofuels and Biochemicals

Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin, is a key feedstock for the production of second-generation biofuels and biochemicals. mdpi.com However, the recalcitrant nature of lignin hinders the enzymatic hydrolysis of cellulose and hemicellulose into fermentable sugars. scielo.br

Photoreactions of Coniferyl Alcohol Residues in Wood and Pulp

The presence of coniferyl alcohol residues in wood and mechanical pulps makes them susceptible to photoreactions, particularly photoyellowing, upon exposure to light. bac-lac.gc.caresearchgate.net These reactions involve the conjugated aromatic and ethylenic groups within the coniferyl alcohol structure. bac-lac.gc.ca

Studies have shown that photoexposure of mechanical pulps leads to the degradation of coniferyl alcohol structures. researchgate.net This degradation is a key factor in the discoloration and aging of wood and paper products. Research using techniques like FT-Raman spectroscopy has helped to quantify the concentration of coniferyl alcohol and coniferaldehyde structures and monitor their degradation during photoexposure. researchgate.net

Furthermore, investigations into lignin model compounds have revealed that irradiation can cause a significant decrease in coniferyl alcohol end groups, with the formation of vanillin (B372448) and vanillic acid-type end groups. researchgate.net These photochemical reactions can lead to both degradation and condensation of the lignin polymer, affecting its chemical and physical properties. researchgate.netchalmers.se Understanding these photoreactions is crucial for developing strategies to prevent the photoyellowing of wood and pulp-based materials.

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Coniferyl Alcohol

Chromatographic methods are fundamental in separating coniferyl alcohol from complex mixtures, allowing for its precise measurement and identification.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of coniferyl alcohol. ccsenet.orgnih.gov Researchers have developed and validated various HPLC methods to determine the concentration of coniferyl alcohol in different samples, including plant extracts and reaction mixtures. ccsenet.org

A typical HPLC method involves using a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govgoogle.comresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at a specific wavelength, such as 275 nm or 285 nm, where coniferyl alcohol exhibits strong absorbance. nih.govgoogle.comresearchgate.net For instance, one method utilized an Agilent Eclipse Plus C18 column with a gradient of acetonitrile and water, achieving good separation and linearity for quantification. nih.govresearchgate.net Another validated method for quantifying coniferyl alcohol in Stachyurus chinensis extracts reported linearity in the concentration range of 0.01-0.16 mg/mL. ccsenet.org The robustness of HPLC methods allows for the standardization of extracts based on their coniferyl alcohol content. ccsenet.org

An ultra-high performance liquid chromatography (UPLC) method has also been developed for the rapid analysis of methoxyphenol derivatives, including coniferyl alcohol. researchgate.net This method, using an Acquity UPLC BEH C18 column, separated five key compounds within 15 minutes. researchgate.net

Below is an interactive table summarizing typical HPLC conditions for coniferyl alcohol analysis:

ParameterCondition 1Condition 2Condition 3
Column C18Agilent Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)Acquity UPLC BEH C18
Mobile Phase Water and MethanolAcetonitrile (A) and Water (B)Aqueous 1 mM Trifluoroacetic Acid (A) and Methanol (B)
Flow Rate 0.4-0.7 mL/min1.0 mL/min0.3 mL/min
Column Temperature 25-30°C40°CNot specified
Detection Wavelength 275 nm285 nm254 nm and 310 nm
Injection Volume 20 µL10 µLNot specified
Analysis Time 70 min40 min15 min
Reference google.com nih.govresearchgate.net researchgate.net

HPLC-Mass Spectrometry (HPLC-MS) for Identification and Metabolite Profiling

For unequivocal identification and for studying the metabolic fate of coniferyl alcohol, HPLC is often coupled with Mass Spectrometry (HPLC-MS). This powerful combination allows for the separation of compounds by HPLC, followed by their detection and identification based on their mass-to-charge ratio (m/z). acgpubs.orgresearchgate.netnih.govsemanticscholar.org

LC-DAD–ESI-MS/MS (Liquid Chromatography with Diode Array Detector coupled with Electrospray Ionization Tandem Mass Spectrometry) is a particularly effective technique for profiling specialized metabolites in conifer wood extracts, where coniferyl alcohol and its derivatives are present. nih.govsemanticscholar.org In such analyses, the eluate from the LC column is introduced into the ESI source, where molecules are ionized before entering the mass spectrometer. nih.govsemanticscholar.org The mass spectrometer can be operated in both positive and negative ion modes to detect a wide range of compounds. nih.govsemanticscholar.org

For instance, in the analysis of Arum italicum tubers, LC/MS-MS was used to identify various phenolic compounds, including derivatives of coniferyl alcohol. acgpubs.org Similarly, HPLC-MS has been instrumental in studying the in vitro metabolism of coniferyl ferulate, a compound related to coniferyl alcohol, by identifying its metabolites. researchgate.net The combination of retention time from HPLC and the mass spectral data from MS provides a high degree of confidence in the identification of coniferyl alcohol and its metabolites in complex biological matrices. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise chemical structure of coniferyl alcohol and for characterizing the complex polymers derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR) for Synthetic Lignins and Monomers

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including coniferyl alcohol and the synthetic lignins (Dehydrogenation Polymers, DHPs) formed from its polymerization. psu.edursc.orgpnas.orgusda.govpnas.org

¹H NMR and ¹³C NMR: One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netnih.gov For coniferyl alcohol, these spectra can confirm the presence of key functional groups such as the aromatic ring protons, the methoxy (B1213986) group, and the protons of the propenol side chain. researchgate.net However, the one-dimensional spectra of complex polymers like lignin (B12514952) are often broad and featureless, limiting their utility. pnas.org

2D NMR: Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and HSQC-TOCSY, are crucial for deciphering the complex structures of lignins. pnas.orgacs.org These experiments reveal correlations between different nuclei, allowing for the identification of specific inter-unit linkages within the polymer. For example, HSQC spectra correlate protons with their directly attached carbons, while HMBC spectra show correlations between protons and carbons that are two or three bonds away. pnas.org These techniques have been used to characterize the lignins in Arabidopsis and to compare them with synthetic lignins derived from coniferyl alcohol. pnas.org

To overcome challenges in spectral interpretation, such as the intense methoxy signal causing artifacts, researchers have synthesized coniferyl alcohol with isotopically labeled or "NMR-invisible" methoxyl groups. rsc.orgusda.gov This approach significantly improves the quality and interpretability of the NMR spectra of the resulting synthetic lignins. rsc.orgusda.gov

Below is a table summarizing key NMR data for coniferyl alcohol-derived structures from research findings:

Lignin Subunit/Linkage¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)2D NMR CorrelationReference
β-O-4 (A unit), α-position ~6.0~74Hα correlates with Cβ, Cγ, C1', C2', C6' in HMBC pnas.org
β-β (Resinol, C unit), α-position ~4.75~86.2Hα correlates with Cα in HSQC pnas.org
β-β (Resinol, C unit), β-position ~3.10~55.2Hβ correlates with Cβ in HSQC pnas.org
β-β (Resinol, C unit), γ-position ~3.90, 4.27~72.4Hγ correlates with Cγ in HSQC pnas.org
β-5 (Phenylcoumaran, B unit) --Indicative of guaiacyl components pnas.orgpnas.org
5-5 (Dibenzodioxocin, D unit) --Requires guaiacyl units for formation pnas.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule or material. nih.govfrontiersin.org In the context of coniferyl alcohol and its polymers, FTIR is used to monitor changes in chemical structure during polymerization and to characterize the resulting lignins. nih.govresearchgate.net

The FTIR spectrum of coniferyl alcohol shows characteristic absorption bands corresponding to its various functional groups. Upon polymerization to form a DHP, some of these bands change in intensity or shift, while new bands may appear, indicating the formation of new chemical linkages. researchgate.net For instance, an increase in the intensity of the band around 1659 cm⁻¹ (C=O stretching) and 1142 cm⁻¹ (aromatic C-H in-plane deformation) can be observed in the DHP spectrum compared to the monomer. researchgate.net

FTIR has been used to study the enzymatic modification of coniferyl alcohol by laccase, revealing that the reaction primarily involves the phenolic hydroxyl group, the methoxy group, and the double bond in the side chain. nih.gov Synchrotron-based FTIR imaging has even been used to study the deposition of lignin-related compounds in plant cell walls at a microscale level. frontiersin.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govnist.govnih.gov Since the polymerization of coniferyl alcohol into lignin proceeds via a free-radical mechanism, ESR is an invaluable tool for studying this process. nih.govresearchgate.netmdpi.com

The technique can be used to directly observe the transient coniferyl alcohol radicals generated, for example, by photo-irradiation. researchgate.net Studies have shown that dirigent proteins can stabilize these radicals, thereby controlling the stereoselectivity of the subsequent coupling reactions. researchgate.net ESR can also be used to study the radicals produced during the pyrolysis (thermal decomposition) of lignin and its model compounds, providing insights into the degradation mechanisms. nih.gov The g-value, a key parameter in an ESR spectrum, can help distinguish between different types of radicals, such as carbon-centered and oxygen-centered radicals. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the characterization of 3-Methoxycinnamyl Alcohol, also known as coniferyl alcohol. technologynetworks.com This method relies on the principle that molecules absorb specific wavelengths of ultraviolet or visible light, which corresponds to the energy required to promote electrons to higher energy states. technologynetworks.com The resulting absorption spectrum provides valuable information about the functional groups within the molecule. igem.org

In acidic conditions (pH 4.5), coniferyl alcohol exhibits two primary absorption maxima (λmax). nih.gov The first, λmax1, is observed at 228 nm, while the second, λmax2, appears in the range of 258 nm to 260 nm. nih.gov Additionally, a shoulder in the absorption profile is noted at approximately 295 nm. nih.gov The minimum absorption (λmin) under these conditions is at 236 nm. nih.gov

When the pH is shifted to a basic environment, a bathochromic (red) shift is observed for the second absorption maximum. nih.gov In the presence of a base like 250 mM potassium hydroxide (B78521) (KOH), λmax2 shifts to a longer wavelength of 294 to 296 nm. nih.gov This significant shift of about 30 nm is attributed to the deprotonation of the phenolic hydroxyl group, leading to the formation of the corresponding anion. nih.govosti.gov The absorption maximum at 228 nm (λmax1), however, remains unchanged in basic conditions, and the shoulder seen at 295 nm in acidic solution disappears. nih.gov The minimum absorption also experiences a red shift to 252 nm in a basic medium. nih.gov Some studies have also reported a λmax of 266 nm for coniferyl alcohol. caymanchem.combiocrick.com

The polymerization of coniferyl alcohol, a key process in lignin formation, can also be monitored using UV-Vis spectroscopy. The spectrum of the resulting dehydrogenation polymer (DHP) shows a maximum absorbance at approximately 275 nm, which is distinct from the 263 nm maximum of the coniferyl alcohol solution. rsc.org

Simulations of the electronic spectra of coniferyl alcohol dimers, which are linked in various ways (β-O-4, β-5, and 5-5), show that most structures begin to absorb in the 180 nm region. researchgate.net The most intense peaks for these dimers are located in the range of 210 nm to 275 nm, depending on the linkage type. researchgate.net For structures with three coniferyl alcohol units, the most intense peak for the β-O-4 linkage is simulated to be around 260 nm. researchgate.net

Interactive Data Table: UV-Vis Absorption Data for this compound

Conditionλmax1 (nm)λmax2 (nm)λshoulder (nm)λmin (nm)
Acidic (pH 4.5)228 nih.gov258-260 nih.gov295 nih.gov236 nih.gov
Basic (250 mM KOH)228 nih.gov294-296 nih.govN/A nih.gov252 nih.gov
Other Reported λmaxN/A266 caymanchem.combiocrick.comN/AN/A

Method Validation and Standardization in Coniferyl Alcohol Quantification Research

The accurate quantification of this compound (coniferyl alcohol) in various samples is crucial for research and quality control. Method validation ensures that the analytical procedure used for quantification is suitable for its intended purpose, providing reliable and reproducible results. cuni.cz Key parameters assessed during method validation include linearity, accuracy, precision, and robustness. ccsenet.orgccsenet.org

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantification of coniferyl alcohol. ccsenet.orgccsenet.org In one study, a validated HPLC method demonstrated linearity in the concentration range of 0.01-0.16 mg/mL. ccsenet.orgccsenet.org The validation of this method confirmed its good accuracy, precision, and robustness, making it suitable for the standardization of extracts based on the coniferyl alcohol content. ccsenet.orgccsenet.org For such analyses, a stock solution is typically prepared by dissolving a known amount of coniferyl alcohol standard in a suitable solvent, which is then diluted to create a series of concentrations for building a calibration curve. ccsenet.org The peak area from the HPLC chromatogram is then plotted against the concentration to establish the linear regression equation. ccsenet.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of coniferyl alcohol, especially in complex biological matrices like plasma. researchgate.netnih.gov A validated LC-MS/MS method for the simultaneous determination of coniferyl ferulate and its metabolite, coniferyl alcohol, showed good linearity over a concentration range of 2.5-1000 ng/mL. biocrick.comresearchgate.netnih.gov The validation, performed according to FDA guidelines, confirmed that the intra- and inter-day precision and accuracy were within acceptable limits. biocrick.comresearchgate.netnih.gov

Another study utilizing LC-MS/MS for the quantification of various phenolic compounds, including coniferyl alcohol, in rapeseed reported limits of detection (LODs) ranging from 0.01 to 9.84 µg/kg and limits of quantification (LOQs) from 0.03 to 32.8 µg/kg. mdpi.com The method demonstrated high sensitivity and stability, with recoveries between 81.9% and 117.2% and matrix effects from -11.5% to 13.7%. mdpi.com

The stability of the analyte in the prepared samples is also a critical aspect of method validation. For instance, in an HPLC method validation, the stability of coniferyl alcohol in the sample solution was assessed by analyzing it at different time points (0, 2, 4, 8, 12, and 24 hours) after preparation. ccsenet.org The repeatability of the method is determined by analyzing multiple individual samples from the same batch under the same conditions. ccsenet.org

Interactive Data Table: Parameters from Validated Quantification Methods for this compound

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Validation Findings
HPLC0.01-0.16 mg/mL ccsenet.orgccsenet.orgNot SpecifiedNot SpecifiedGood accuracy, precision, and robustness ccsenet.orgccsenet.org
LC-MS/MS2.5-1000 ng/mL biocrick.comresearchgate.netnih.govNot SpecifiedNot SpecifiedIntra- and inter-day precision and accuracy within acceptable limits biocrick.comresearchgate.netnih.gov
LC-MS/MSNot Specified0.01-9.84 µg/kg mdpi.com0.03-32.8 µg/kg mdpi.comHigh sensitivity and stability; Recoveries: 81.9-117.2% mdpi.com

Biological Activities of Coniferyl Alcohol Derivatives: in Vitro Mechanistic Investigations

Pharmacological Relevance of Coniferyl Alcohol Metabolites and Derivatives

Ferulic Acid (4-Hydroxy-3-methoxycinnamic Acid):

Ferulic acid, a phenolic compound ubiquitously found in the plant kingdom, has been the subject of extensive in vitro research to elucidate its therapeutic mechanisms. nih.gov As a derivative of cinnamic acid, its structure, characterized by a phenolic nucleus and an extended conjugated side chain, underpins its diverse biological activities. nih.govnih.gov

The antioxidant prowess of ferulic acid is a cornerstone of its pharmacological profile. nih.govmdpi.com In vitro studies have consistently demonstrated its capacity to scavenge a variety of free radicals, including superoxide anions and hydroxyl radicals. nih.govspkx.net.cnmdpi.com This free radical scavenging activity is largely attributed to the phenolic hydroxyl group in its structure, which can donate an electron to neutralize free radicals, forming a resonance-stabilized phenoxyl radical in the process. nih.gov This stability is crucial in terminating free radical chain reactions. nih.govmdpi.com

In cellular and membrane models, ferulic acid has shown significant efficacy in inhibiting lipid peroxidation. nih.govacs.org Studies using rat liver microsomal membranes and NIH-3T3 fibroblasts have indicated that ferulic acid is a potent protector against lipid peroxidation induced by agents such as tert-BOOH and AAPH. acs.org Furthermore, ferulic acid has been observed to modulate the activity of endogenous antioxidant enzymes. It can induce the expression of phase II enzymes like glutathione S-transferase (GST) and upregulate the activity of superoxide dismutase (SOD), catalase, and glutathione reductase. nih.gov Research suggests that the Keap1-Nrf2-ARE signaling pathway may be involved in the cytoprotective antioxidant effects of ferulic acid in hepatocytes and cardiomyocytes against high glucose-induced oxidative stress. foodandnutritionresearch.netfoodandnutritionresearch.net

In Vitro Antioxidant Activities of Ferulic Acid

ActivityMechanism/ObservationModel SystemKey Findings
Free Radical ScavengingDonation of an electron from the phenolic hydroxyl group to form a resonance-stabilized phenoxyl radical.Chemical assays (e.g., DPPH, hydroxyl radical, superoxide anion scavenging)Effectively scavenges various reactive oxygen species. nih.govspkx.net.cnmdpi.com
Inhibition of Lipid PeroxidationProtection of cell membranes from oxidative damage.Rat liver microsomal membranes, NIH-3T3 fibroblastsPotent inhibition of induced lipid peroxidation. nih.govacs.org
Modulation of Antioxidant EnzymesUpregulation of endogenous antioxidant defense mechanisms.Primary rat cardiomyocytes and hepatocytesInvolvement of the Keap1-Nrf2-ARE signaling pathway. foodandnutritionresearch.netfoodandnutritionresearch.net

In vitro studies have illuminated the potential of ferulic acid to enhance insulin secretion from pancreatic β-cells. Research utilizing rat insulinoma cell lines (INS-1) has shown that ferulic acid can significantly increase insulin secretion in a dose-dependent manner under both normal and high glucose conditions. koreascience.kr This effect is believed to be mediated, at least in part, by its ability to protect pancreatic β-cells from glucose-induced oxidative stress and apoptosis. koreascience.kr

The mechanism behind ferulic acid-induced insulin secretion has been further elucidated through electrophysiological studies. It has been demonstrated that ferulic acid can potentiate the activation of L-type Ca2+ channels in pancreatic β-cells. researchgate.netjcimjournal.com This leads to an increased influx of Ca2+, a critical trigger for insulin exocytosis. researchgate.netjcimjournal.com This action appears to be a direct, non-genomic effect on the Ca2+ channels. researchgate.netjcimjournal.com Some studies also suggest that ferulic acid may enhance the translocation of GLUT4, a glucose transporter, which could contribute to improved glucose homeostasis. aaup.edu

In Vitro Insulin-Secreting Effects of Ferulic Acid

EffectMechanism/ObservationModel SystemKey Findings
Enhanced Insulin SecretionIncreased insulin release from pancreatic β-cells.Rat insulinoma cell lines (INS-1)Dose-dependent increase in insulin secretion under normal and high glucose. koreascience.kr
Potentiation of L-type Ca2+ ChannelsAugmented Ca2+ influx into pancreatic β-cells.Electrophysiological studies on pancreatic β-cellsDirect, non-genomic action leading to increased insulin secretion. researchgate.netjcimjournal.com
Protection of Pancreatic β-cellsAlleviation of high glucose-induced oxidative stress and apoptosis.INS-1 pancreatic β-cellsPreservation of β-cell function and insulin-secreting capacity. koreascience.kr

Ferulic acid has demonstrated notable antiplatelet activity in various in vitro assays. nih.govresearchgate.net It has been shown to inhibit platelet aggregation induced by agonists such as thrombin and collagen/epinephrine. nih.gov This inhibitory effect is associated with a decrease in clot retraction activity. nih.gov

The underlying mechanisms for its antiplatelet effects include the inhibition of serotonin secretion from platelets upon stimulation with thrombin. nih.gov Furthermore, ferulic acid exhibits anticoagulant properties by prolonging both the intrinsic and extrinsic pathways of the coagulation cascade and delaying recalcification time in plasma. nih.gov Studies on synthetic derivatives of ferulic acid have also identified compounds with potent antiplatelet aggregation activity, suggesting a promising avenue for the development of novel antithrombotic agents. researchgate.netnih.gov

In Vitro Antiplatelet Activity of Ferulic Acid

ActivityMechanism/ObservationModel SystemKey Findings
Inhibition of Platelet AggregationReduced aggregation in response to various agonists.Thrombin- or collagen/epinephrine-stimulated plateletsInhibits platelet activation and decreases clot retraction. nih.gov
Inhibition of Serotonin SecretionDecreased release of serotonin from activated platelets.Thrombin-stimulated plateletsContributes to the overall antiplatelet effect. nih.gov
Anticoagulant EffectsProlongation of coagulation pathways.Plasma coagulation assaysDelays recalcification time, indicating interference with the coagulation cascade. nih.gov

The protective effects of ferulic acid on liver cells have been substantiated through numerous in vitro investigations. nih.govfrontiersin.org It has been shown to shield hepatocytes from damage induced by a variety of toxins, including acetaminophen, carbon tetrachloride, and high levels of glucose. nih.govfoodandnutritionresearch.netfrontiersin.org

A key mechanism underlying its hepatoprotective activity is the modulation of signaling pathways related to oxidative stress and inflammation, such as the TLR4/NF-κB and Keap1/Nrf2 pathways. nih.govfrontiersin.org In vitro experiments have demonstrated that ferulic acid can dose-dependently inhibit the activity of hepatic stellate cells (HSCs), which are central to the development of liver fibrosis, and reduce the expression of fibrotic markers like fibronectin and type I collagen. frontiersin.org By mitigating oxidative stress, reducing inflammation, and inhibiting the activation of HSCs, ferulic acid demonstrates significant potential in protecting liver cells from various forms of injury in vitro. foodandnutritionresearch.netfrontiersin.orgresearchgate.net

In Vitro Hepatoprotective Mechanisms of Ferulic Acid

Protective EffectMechanism/ObservationModel SystemKey Findings
Protection against ToxinsShielding of hepatocytes from chemical- and glucose-induced injury.Primary rat hepatocytes, HepG2 cellsEffective against toxins like acetaminophen and high glucose. nih.govfoodandnutritionresearch.netfrontiersin.org
Modulation of Signaling PathwaysRegulation of pathways involved in inflammation and oxidative stress.In vitro cellular modelsInvolvement of TLR4/NF-κB and Keap1/Nrf2 pathways. nih.govfrontiersin.org
Inhibition of Hepatic Stellate Cell (HSC) ActivationSuppression of the primary cells responsible for liver fibrosis.HSC-T6 cellsDose-dependent inhibition of HSC activity and reduced expression of fibrotic proteins. frontiersin.org

Coniferyl Aldehyde (4-Hydroxy-3-methoxycinnamaldehyde):

Coniferyl aldehyde, another derivative of coniferyl alcohol, has also been investigated for its biological activities in vitro. As a phenolic compound, it exhibits notable antioxidant properties. Studies have shown that coniferyl aldehyde possesses dose-dependent antioxidant activity, which is proposed to be due to a free radical stabilization mechanism. researchgate.net

In addition to its antioxidant effects, coniferyl aldehyde has demonstrated anti-inflammatory and anticancer activities in vitro. nih.gov It has been found to inhibit the inflammatory effects of leptomeningeal cells by suppressing the JAK2 signaling pathway. nih.gov Furthermore, certain derivatives of coniferyl aldehyde have shown cytotoxic activity against non-small cell lung cancer cell lines, such as H1299. These findings suggest that coniferyl aldehyde is a bioactive compound with the potential for further investigation into its therapeutic applications.

Cytotoxic Mechanisms of Related Methoxycinnamyl Alcohols (e.g., 4-Methoxycinnamyl Alcohol)

Induction of Necrosis in Cancer Cell Lines (In Vitro)

4-Methoxycinnamyl alcohol has demonstrated cytotoxic effects against various human cancer cell lines. In one study, it exhibited high toxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and DU145 (prostate cancer) cell lines. The cytotoxic activity was quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process by half.

Cancer Cell LineIC50 Value of 4-Methoxycinnamyl Alcohol (µg/mL)
MCF-714.24
HeLa7.82
DU14522.10

Further investigation into the mode of cell death revealed that at a concentration of 10 µg/mL, 4-methoxycinnamyl alcohol induced necrosis in these cancer cells after 48 hours of exposure. This is in contrast to apoptosis, another form of programmed cell death, which was not observed through cell cycle analysis under the same conditions.

Anti-inflammatory Mechanisms of Related Methoxycinnamyl Alcohols (e.g., 4-Methoxycinnamyl Alcohol)

Inhibition of Nitric Oxide (NO) Production in Macrophages (In Vitro)

The anti-inflammatory potential of methoxycinnamyl alcohols has been investigated through their effect on nitric oxide (NO) production in macrophages. NO is a key signaling molecule in the inflammatory process, and its overproduction by macrophages can contribute to inflammation-related damage. Studies on related compounds have shown that they can inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages. For example, sinapyl alcohol, a structurally similar compound, has been shown to potently inhibit LPS-induced NO production in macrophages. This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. While direct data for 4-methoxycinnamyl alcohol's effect on NO production was not found, the activity of related compounds suggests a potential mechanism for its anti-inflammatory effects.

Suppression of Inducible Nitric Oxide Synthase (iNOS) Protein and mRNA Expression (In Vitro)

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, responsible for the production of large quantities of nitric oxide (NO), a key inflammatory mediator. The expression of iNOS at both the messenger RNA (mRNA) and protein level is tightly regulated and serves as a common target for potential anti-inflammatory agents.

Despite the biological significance of iNOS in inflammation, dedicated in vitro studies to determine the effect of 3-Methoxycinnamyl Alcohol on iNOS protein and mRNA expression appear to be absent from the current body of scientific literature. Searches for research investigating the direct impact of this specific compound on inflammatory-induced iNOS expression in cell models did not yield any specific data. Consequently, there are no detailed research findings or data tables to present regarding the suppressive effects of this compound on iNOS.

Reduction of Nuclear Factor-kappa B (NF-κB) p65 Subunit Levels (In Vitro)

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of a multitude of genes involved in the inflammatory response, including the gene for iNOS. The p65 subunit is a key component of the NF-κB complex, and its translocation to the nucleus is a hallmark of NF-κB activation. Therefore, the modulation of p65 levels and activity is a significant area of anti-inflammatory research.

Similar to the case with iNOS, there is a lack of specific in vitro research detailing the effects of this compound on the reduction of NF-κB p65 subunit levels. While studies on other natural methoxylated compounds have demonstrated interference with the NF-κB signaling pathway, no such mechanistic investigations have been specifically published for this compound. As a result, no detailed research findings or data tables can be provided on this topic for the specified compound.

Future Directions and Emerging Research Areas for Coniferyl Alcohol

Development of Advanced Biocatalytic Systems for Coniferyl Alcohol and its Derivatives

The shift towards green chemistry has spurred the development of sophisticated biocatalytic systems for producing coniferyl alcohol and its derivatives. These systems offer high specificity and operate under mild, eco-friendly conditions, presenting a sustainable alternative to conventional chemical synthesis. ucl.ac.uk A primary focus is the use of engineered microorganisms and isolated enzymes to convert abundant, renewable feedstocks, such as lignocellulosic biomass, into high-value chemicals. nih.gov

Researchers are designing whole-cell biocatalysts, primarily using recombinant Escherichia coli and yeast, to create multi-enzyme cascades. nih.govresearchgate.net One successful approach involves the biotransformation of ferulic acid, a common compound released from agricultural residues. This is achieved by co-expressing enzymes like carboxylic acid reductase (CAR) and aldo-keto reductase (AKR), which facilitate a direct, streamlined conversion to coniferyl alcohol. nih.gov Fed-batch strategies in bioreactors have significantly enhanced production, with titers reaching up to 1.6 g/L. nih.gov Further optimization by regulating multiple cofactors (e.g., NADPH) and mitigating the toxicity of metabolic intermediates has pushed production even higher, achieving 1.3 g/L in a 5-L fermenter. acs.orgacs.org

A particularly innovative approach is the development of compartmented photo-electro-biochemical systems. bioplasticsnews.com These integrate a photocatalyst for generating photovoltage, an electrocatalyst for producing necessary reagents like H₂O₂, and a biocatalyst for the specific chemical conversion. bioplasticsnews.com Such systems can achieve highly efficient and selective valorization of lignin-derived molecules using sunlight, without the need for external electrical energy or additional chemicals, representing a significant leap towards self-sufficient biorefineries. bioplasticsnews.com

Table 1: Examples of Advanced Biocatalytic Systems for Coniferyl Alcohol Production

Biocatalytic System Key Enzymes Organism/Platform Starting Material Product/Yield Reference
Whole-cell biocatalysis Carboxylic Acid Reductase (CAR), Aldo-Keto Reductase (AKR) Recombinant E. coli Ferulic Acid Coniferyl Alcohol (1.6 g/L) nih.gov
Optimized whole-cell CAR, ZmCCR, Efflux proteins (SrpB) Recombinant E. coli Ferulic Acid Coniferyl Alcohol (1.3 g/L) acs.org
Immobilized enzymes Norcadia iwensis CAR (NiCAR), Coptotermes gestroi AKR (CgAKR-1) Ni-NTA agarose (B213101) resin Ferulic Acid Coniferyl Alcohol (95 mg·L⁻¹·h⁻¹) ucl.ac.uk
In vitro cascade Vanillyl-alcohol oxidase (VAO), Laccase Isolated enzymes Eugenol (B1671780) Pinoresinol (via Coniferyl Alcohol) acs.orgresearchgate.net
Photo-electro-biochemical Photocatalyst, Electrocatalyst, Biocatalyst Integrated system Lignin (B12514952) Monomer Polymer (73.3% yield) bioplasticsnews.com

Exploration of Novel Synthetic Routes for Stereoisomers and Functionalized Analogs of Coniferyl Alcohol

While biocatalysis is promising, chemical synthesis remains vital for producing specific stereoisomers and functionalized analogs of coniferyl alcohol that are not readily accessible from natural sources or microbial production. Research in this area focuses on developing more efficient, scalable, and sustainable synthetic protocols. mdpi.com

Traditional methods for synthesizing coniferyl alcohol often start from vanillin (B372448) and employ classic reactions like the Wittig reaction or Knoevenagel condensation, followed by reduction steps. mdpi.com Recent advancements include microwave-assisted protocols that can accelerate these reactions. mdpi.com A particularly convenient and high-yield method involves the reduction of 4-acetylferuloyl chloride (derived from ferulic acid) using the mild and inexpensive reagent sodium borohydride. usda.gov

A significant area of exploration is the synthesis of the (Z)-isomer of coniferyl alcohol. While the (E)-isomer is predominant in nature, the (Z)-isomer is also found in some plants and its role in lignification is an active area of investigation. psu.edu A novel route to (Z)-coniferyl alcohol has been developed using a modification of the Horner-Emmons olefination, which selectively produces (Z)-unsaturated esters as key intermediates. psu.edu

Beyond isomers, there is growing interest in synthesizing more complex functionalized analogs, such as oligomers, which can serve as advanced models to study the structure and degradation of lignin. frontiersin.orgresearchgate.net A chemo-enzymatic approach has been successfully used to achieve the first total synthesis of coniferyl alcohol trimers containing both β-5 and β-O-4 linkages, which are crucial bond types in natural lignin. frontiersin.orgresearchgate.net This convergent pathway strategically combines enzymatic dimerization using laccase with chemical steps like nucleophilic substitution and dihydroxylation. frontiersin.orgresearchgate.net The ability to synthesize these complex models is critical for understanding lignin's recalcitrance and designing more effective depolymerization strategies. frontiersin.org

Table 2: Comparison of Synthetic Routes to Coniferyl Alcohol and its Analogs

Synthetic Target Starting Material(s) Key Reaction/Enzyme Key Features Reference
(E)-Coniferyl Alcohol Vanillin Wittig reaction, followed by DIBALH reduction Good yield (82%) mdpi.com
(E)-Coniferyl Alcohol Ferulic Acid Conversion to acid chloride, followed by NaBH₄ reduction High yield, uses mild and inexpensive reagents usda.gov
(Z)-Coniferyl Alcohol Vanillin derivative Horner-Emmons olefination (Still-Gennari modification) Fewer steps than previous methods, high isomeric purity (<2% E-isomer) psu.edu
(β-5)-(β-O-4) Trimers Ferulic Acid, Acetovanillone Laccase-mediated dimerization, SN2 coupling First total synthesis of advanced lignin model compounds frontiersin.orgresearchgate.net

Integration of Coniferyl Alcohol Research into Sustainable Chemistry and Industrial Bioprocesses

The integration of coniferyl alcohol production into the framework of sustainable chemistry and industrial biorefineries is a major future goal. This involves developing processes that are not only economically viable but also environmentally benign, aligning with the principles of a circular bioeconomy. The core strategy is the valorization of lignocellulosic biomass—abundant and renewable waste from agriculture and forestry—as a primary feedstock. rsc.orgnih.gov

Research is focused on creating consolidated bioprocessing (CBP) platforms that can directly convert raw or minimally pre-treated biomass into coniferyl alcohol and other valuable aromatics. rsc.orgnih.gov This approach minimizes waste and energy consumption compared to processes requiring purified intermediates. The development of robust microbial cell factories, such as E. coli and yeast, capable of utilizing substrates derived from lignin and hemicellulose is central to this effort. ucl.ac.ukacs.org For example, integrated, scalable approaches have been demonstrated that use chimeric enzymes with both xylanase and feruloyl esterase activities to release hydroxycinnamic acids from biomass, which are then immediately converted to coniferyl alcohol by whole-cell biocatalysts. nih.gov

Overcoming the challenges of industrial scale-up is another critical research frontier. Substrate and product inhibition can limit the productivity of biocatalytic processes. ucl.ac.uk Continuous fermentation and fed-batch strategies are being developed to maintain low concentrations of inhibitory compounds, thereby intensifying production and improving economic feasibility. ucl.ac.ukacs.org Furthermore, engineering microbes with efflux pumps to export toxic intermediates like ferulic acid can significantly increase cell tolerance and boost the final product titer. acs.org

The ultimate vision is to establish closed-loop systems where waste lignin from industries like pulp and paper is converted into value-added chemicals, including coniferyl alcohol. bioplasticsnews.com Technologies like the aforementioned photo-electro-biochemical systems, which use sunlight to drive the conversion, exemplify the innovative thinking required to make biomass upgradation truly sustainable and cost-effective. bioplasticsnews.com

Elucidation of Complex Metabolic Networks in Plants and Microorganisms Involving Coniferyl Alcohol

A deeper understanding of the metabolic networks that produce and consume coniferyl alcohol is essential for both improving production in engineered organisms and manipulating its role in plants. Coniferyl alcohol is a central node in the complex phenylpropanoid pathway. mdpi.com

In plants, coniferyl alcohol is synthesized from the amino acid phenylalanine and serves not only as a monomer for lignin but also as a precursor for various other compounds and as a signaling molecule that regulates gene expression within the pathway. biosynth.com Research is ongoing to unravel the intricate regulatory mechanisms that control the flow of carbon through this network, which could lead to strategies for genetically engineering plants with modified lignin content for improved digestibility for biofuels or forage. nih.gov

To address these challenges, researchers are employing strategies like microbial co-culturing or consortia. nih.gov By dividing a metabolic pathway between two or more different microbial strains, intermediates can be passed from one strain to another, minimizing the accessibility of promiscuous enzymes to problematic substrates. nih.gov This approach has been shown to dramatically increase product titers compared to monocultures. nih.gov Advanced analytical techniques, such as NMR-based metabolomics, are also being used to monitor the metabolic responses of cells, providing a systems-level view of how engineered pathways and external compounds like coniferyl alcohol affect cellular metabolism. mdpi.com

Table 3: Key Enzymes in Coniferyl Alcohol Biosynthesis and Metabolism

Enzyme Class Abbreviation Function in Pathway Organism Source (Examples) Reference
Phenylalanine ammonia-lyase PAL Entry point to phenylpropanoid pathway Plants
4-Coumarate-CoA ligase 4CL Activates carboxylic acids to CoA esters Populus trichocarpa, Ipomoea indigotica researchgate.net
Cinnamoyl-CoA reductase CCR Reduces cinnamoyl-CoAs to aldehydes Arabidopsis thaliana, Populus trichocarpa researchgate.net
Cinnamyl alcohol dehydrogenase CAD Reduces cinnamaldehydes to alcohols Plants
Carboxylic acid reductase CAR Reduces carboxylic acids to aldehydes Norcadia iwensis, various bacteria rsc.orgucl.ac.uk
Aldo-keto reductase AKR Reduces aldehydes to alcohols Coptotermes gestroi ucl.ac.uknih.gov
Caffeic acid O-methyltransferase COMT Methylates hydroxyl groups on the aromatic ring Plants nih.gov

Detailed Exploration of Structure-Activity Relationships for Bioactive Coniferyl Alcohol Derivatives

Coniferyl alcohol and its derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and repellent properties. nih.govnih.gov A key area of emerging research is the systematic exploration of their structure-activity relationships (SAR) to understand how specific chemical modifications influence bioactivity. This knowledge is crucial for designing novel compounds with enhanced potency and specificity for applications in medicine, agriculture, and cosmetics. nih.govresearchgate.net

Studies on antioxidant activity have compared coniferyl alcohol to biosynthetically related derivatives of ferulic acid. fao.orgacs.org These investigations, combining experimental assays with computational methods like density functional theory (DFT), have revealed that the chemical group on the C3 side chain significantly impacts activity. fao.orgacs.org For scavenging free radicals, coniferyl alcohol (-CH₂OH group) shows activity comparable to isoeugenol (B1672232) (-CH₃ group) and significantly higher than ferulic acid (-COOH group) or coniferaldehyde (B117026) (-CHO group). fao.orgacs.org This is consistent with theoretical calculations of O-H bond dissociation enthalpy (BDE) and ionization potential (IP), which are influenced by the electron-donating or withdrawing properties of the side chain. fao.org

In other applications, such as pest repellency, different structural features become important. Research on avian repellency showed that converting the alcohol group of coniferyl alcohol into a benzoate (B1203000) ester can increase its effectiveness. nih.gov Furthermore, the presence of electron-donating groups on the aromatic ring was also found to enhance repellency. nih.gov

SAR studies are also being applied to more specific therapeutic targets. For example, various esters of 1'-hydroxyeugenol and epoxy-Z-coniferyl alcohol have been synthesized and tested as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov These studies help identify the optimal balance of lipophilicity and electronic properties required for potent enzyme inhibition and stabilization of low-density lipoproteins (LDL) against oxidation. nih.gov This detailed molecular-level understanding is essential for the rational design of future drugs and functional ingredients based on the versatile coniferyl alcohol scaffold.

Table 4: Structure-Activity Relationship (SAR) Findings for Coniferyl Alcohol Derivatives

Derivative Class Structural Modification Bioactivity Studied Key Finding Reference
Ferulic Acid Derivatives Varied C3 side chain (-CH₂OH, -CHO, -COOH) Antioxidant (DPPH scavenging) Activity order: Isoeugenol ≈ Coniferyl alcohol > Ferulic acid. fao.orgacs.org
Cinnamyl Derivatives Alcohol vs. Benzoate Ester Avian Repellency Benzoate esters are generally more repellent than the corresponding alcohols. nih.gov
Cinnamyl Derivatives Addition of electron-donating groups Avian Repellency Increased repellency with electron-donating groups on the aromatic ring. nih.gov
Coniferyl Alcohol Esters Esterification of alcohol group 5-Lipoxygenase Inhibition Lipophilic derivatives showed potent inhibitory activity. nih.gov
Coniferyl Alcohol Esters Esterification of alcohol group LDL Oxidation Inhibition More lipophilic derivatives effectively reduced Cu²⁺-mediated LDL oxidation. nih.gov

Q & A

Q. What are the optimal synthetic routes for producing 3-Methoxycinnamyl Alcohol with high yield and purity?

Methodological Answer: The synthesis of this compound can be optimized via catalytic reduction of its corresponding cinnamaldehyde derivative. For example, hydrogenation of 3-Methoxycinnamaldehyde using palladium-on-carbon (Pd/C) in ethanol under controlled pressure (1–3 atm) at 25–30°C yields the alcohol with minimal side products . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>98%). Reaction progress should be monitored using TLC or HPLC to confirm intermediate conversion .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy: Compare experimental 1^1H and 13^{13}C NMR data with reference spectra from the NIST Chemistry WebBook. For instance, the methoxy group (OCH3_3) typically resonates at δ 3.7–3.8 ppm in 1^1H NMR, while the allylic alcohol protons appear at δ 4.1–4.3 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 164.20108 (C10_{10}H12_{12}O2_2) with fragmentation patterns consistent with cinnamyl alcohol derivatives .

Intermediate Research Questions

Q. What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer:

  • Storage Conditions: Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent oxidation of the allylic alcohol group. Avoid exposure to light, as UV radiation can catalyze decomposition .
  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor purity via HPLC. Use phosphate buffer saline (pH 7.4) to simulate physiological conditions for bioactivity studies .

Q. How can researchers address discrepancies in reported solubility data for this compound?

Methodological Answer:

  • Controlled Solubility Assays: Measure solubility in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) using gravimetric or UV-Vis spectrophotometric methods. Ensure temperature control (±0.1°C) and replicate experiments to account for batch-to-batch variability .
  • Data Reconciliation: Compare results with PubChem datasets (e.g., HSDB) and apply statistical tools like principal component analysis (PCA) to identify outliers .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in modulating biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Validate predictions with surface plasmon resonance (SPR) assays on gold thin-film arrays (TFGAs) to measure binding affinity (KD_D) .
  • In Vitro Assays: Test dose-dependent inhibition of inflammatory markers (e.g., IL-6) in human serum using ELISA. Include negative controls (e.g., ethanolamine) to rule out nonspecific effects .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis: Apply confirmatory factor analysis (CFA) to assess whether observed bioactivity aligns with a single latent construct (e.g., anti-inflammatory potency) or multiple independent factors .
  • Standardized Protocols: Adopt WHO-recommended guidelines for assay reproducibility, such as fixed incubation times and uniform cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.